molecular formula C4H10BrN B1267872 4-Bromobutan-1-amine CAS No. 33977-38-7

4-Bromobutan-1-amine

Cat. No.: B1267872
CAS No.: 33977-38-7
M. Wt: 152.03 g/mol
InChI Key: MVZBYZAIKPPGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobutan-1-amine is a useful research compound. Its molecular formula is C4H10BrN and its molecular weight is 152.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Phase Amination

Yokoyama et al. (2000) explored the amination of 1-bromobutane in aqueous ammonia solution, focusing on the reaction products and their formation rates. They identified n-butylamine and di-n-butylamine as major products, providing valuable insights into the kinetics of such reactions (Yokoyama et al., 2000).

Development of PH Fluorescent Probes

Liu et al. (2021) synthesized a pH fluorescent probe by reacting dansyl chloride with 4-bromobutan-1-amine hydrobromide. This probe showed excellent selectivity and sensitivity in acidic media, providing potential applications in cell imaging and intracellular pH change sensing (Liu et al., 2021).

Synthesis of Aziridines and Azacycles

Ohno et al. (2002) described the intramolecular amination of bromoallenes, leading to the selective formation of 2-ethynylaziridines. This study contributes to the understanding of stereoselectivity in organic synthesis, particularly in the formation of cis-aziridines and other azacycles (Ohno et al., 2002).

Catalyst Development

Xu et al. (2015) reported on the preparation of a mesoporous-C4N4-based catalyst grafted with n-bromobutane. This catalyst demonstrated high performance in the cycloaddition of CO2 with propylene epoxide, showing potential for applications in catalysis and environmental chemistry (Xu et al., 2015).

Coating Polyurethane Cationomers

Król et al. (2010) synthesized polyurethane cationomers using 1-bromobutane, exploring their application in coating materials. This study highlighted the impact of incorporating fluorine into cationomers on surface free energy, relevant for materials science and surface engineering (Król et al., 2010).

Microwave Spectroscopy

Kim et al. (2016) conducted microwave spectroscopy of 1-bromobutane, providing data on rotational constants and nuclear quadrupole coupling constants. This research is significant for understanding molecular structures and interactions in the field of spectroscopy (Kim et al., 2016).

Surface Behavior Studies

Giner et al. (2005) measured surface tensions of 1-bromobutane with isomeric butanol mixtures, contributing to the understanding of surface chemistry and interactions, particularly in thermodynamics and physical chemistry (Giner et al., 2005).

Mechanism of Action

The mechanism of action of 4-Bromobutan-1-amine is related to its pH response. The probe shows good selectivity and sensitivity toward H+ in acidic medium over two pH units (~4–2). At pH > 4, Bu-Dns solution emits yellow fluorescent light, which becomes gradually weaker with decreasing pH value. At pH below 2, complete fluorescence quenching occurs .

Safety and Hazards

4-Bromobutan-1-amine is considered hazardous. It is highly flammable and causes skin irritation. It may cause respiratory irritation and is suspected of causing cancer. It may damage fertility or the unborn child. It may cause damage to organs (Liver) through prolonged or repeated exposure if inhaled .

Future Directions

4-Bromobutan-1-amine has potential applications in the field of bioscience and analytical chemistry. It can be used to develop fluorescent pH probes with high selectivity and sensitivity . It also has potential applications in the detection of pH changes in strong acidic media .

Properties

IUPAC Name

4-bromobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BrN/c5-3-1-2-4-6/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZBYZAIKPPGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329113
Record name 4-bromobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33977-38-7
Record name 4-bromobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobutan-1-amine
Reactant of Route 2
4-Bromobutan-1-amine
Reactant of Route 3
4-Bromobutan-1-amine
Reactant of Route 4
Reactant of Route 4
4-Bromobutan-1-amine
Reactant of Route 5
4-Bromobutan-1-amine
Reactant of Route 6
Reactant of Route 6
4-Bromobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.